

13C NMR Spectral Analysis of Ethyl 4-Nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 4-nitrobenzoate

Cat. No.: B195666

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This guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **ethyl 4-nitrobenzoate**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of chemical shifts, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular structure and data acquisition workflow.

13C NMR Spectral Data

The ^{13}C NMR spectrum of **ethyl 4-nitrobenzoate** exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, with the aromatic carbons and the carbonyl carbon showing characteristic downfield shifts.

Table 1: ^{13}C NMR Chemical Shifts for **Ethyl 4-Nitrobenzoate**

Carbon Atom Assignment	Chemical Shift (δ , ppm)
Carbonyl (C=O)	164.78
Quaternary Aromatic (C-NO ₂)	151.5
Quaternary Aromatic (C-COO)	134.11
Aromatic CH	132.0
Aromatic CH	129.91
Aromatic CH	120.0
Methylene (-O-CH ₂ -)	61.67
Methyl (-CH ₃)	14.10

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a ¹³C NMR spectrum of a small organic molecule like **ethyl 4-nitrobenzoate**.

Sample Preparation

- Weighing the Sample: Accurately weigh 10-50 mg of **ethyl 4-nitrobenzoate**.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.^[1] Sonication may be used to aid dissolution.^[1]
- Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or cotton directly into the NMR tube to prevent contamination and ensure a homogeneous sample.^[1]

Spectrometer Setup and Data Acquisition

- **Insertion:** Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift.
- **Tuning and Matching:** The probe is tuned and matched to the ^{13}C and ^1H frequencies to ensure efficient transfer of radiofrequency power.
- **Shimming:** The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment with proton decoupling is typically used.
 - **Number of Scans (NS):** A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.^[1] The signal-to-noise ratio increases with the square root of the number of scans.^[1]
 - **Relaxation Delay (D1):** While quantitative ^{13}C NMR often requires long relaxation delays, for routine characterization, shorter delays can be used to reduce the total experiment time.
- **Acquisition:** Start the data acquisition.

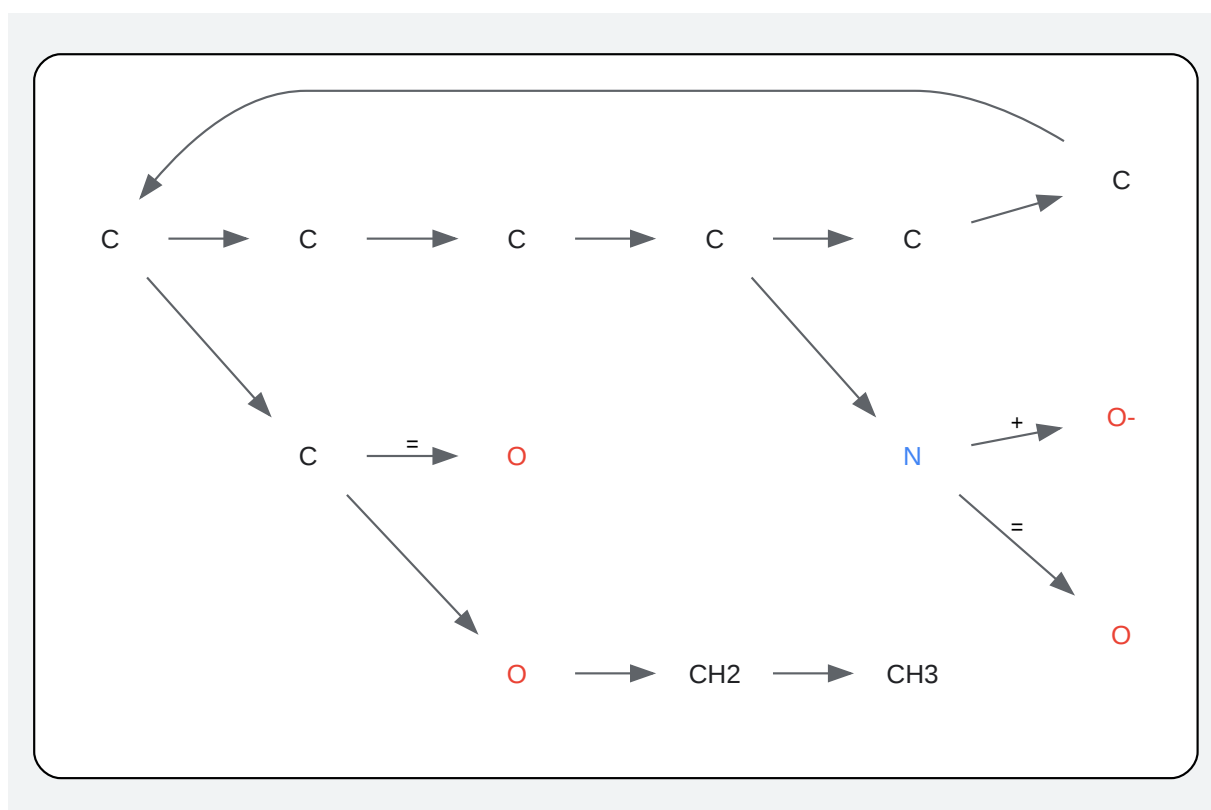
Data Processing

- **Fourier Transformation (FT):** The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.
- **Phasing:** The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.
- **Baseline Correction:** A baseline correction is applied to obtain a flat baseline across the spectrum.

- Referencing: The chemical shift axis is referenced to the solvent peak or an internal standard like tetramethylsilane (TMS).
- Peak Picking and Integration: The peaks are identified, and their chemical shifts are determined. For quantitative analysis, the peak areas can be integrated, although standard ^{13}C NMR spectra are generally not considered quantitative without specific experimental setups.[1]

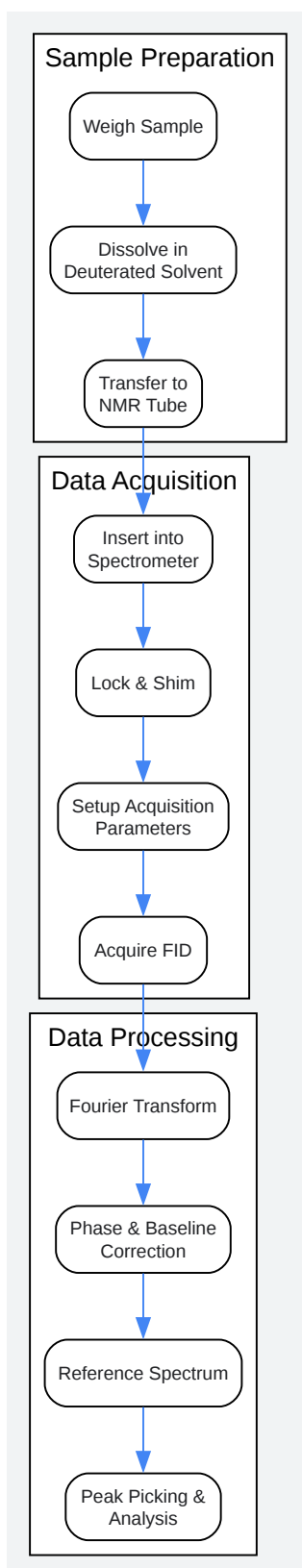
Visualizations

The following diagrams illustrate the chemical structure of **ethyl 4-nitrobenzoate** and the general workflow for a ^{13}C NMR experiment.



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Caption: Chemical structure of **ethyl 4-nitrobenzoate**.



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Caption: Workflow for ¹³C NMR data acquisition and processing.

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References

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